

# Technical Support Center: Best Practices for Quality Control in PFAS Analysis

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## *Compound of Interest*

Compound Name: *pFHHSiD*

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Welcome to the technical support center for Per- and Polyfluoroalkyl Substances (PFAS) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for robust and defensible data generation. The ubiquitous nature of PFAS and the demand for ultra-trace level quantification present unique analytical challenges.<sup>[1][2]</sup> Adherence to stringent quality control (QC) practices is not merely recommended; it is imperative for data of the highest integrity.

This resource is structured to address common questions, troubleshoot specific experimental issues, and provide detailed protocols for critical quality control procedures.

## Frequently Asked Questions (FAQs)

### Q1: Why is preventing contamination so critical in PFAS analysis, and what are the primary sources?

A1: The primary challenge in PFAS analysis stems from their widespread use in industrial and consumer products, leading to their ubiquitous presence in the environment, including the laboratory.<sup>[1][3][4]</sup> Contamination can lead to false positives and elevated background levels, compromising the accuracy of results, especially given the low parts-per-trillion (ppt) detection limits often required.<sup>[3][5]</sup>

Primary Sources of Contamination:

- Sampling Equipment and Containers: Many materials used in standard sampling protocols can contain PFAS. Polytetrafluoroethylene (PTFE), commonly known as Teflon®, and other fluoropolymers are significant sources.[6][7] It is crucial to use sample containers verified as PFAS-free, such as high-density polyethylene (HDPE) or polypropylene.[5][8]
- Laboratory Equipment and Consumables: Tubing in HPLC/UHPLC systems, vial caps with PTFE septa, pipette tips, and even laboratory clothing can be sources of contamination.[6][9][10]
- Personal Care Products: Many cosmetics, sunscreens, and moisturizers contain PFAS, which can be inadvertently introduced into samples by laboratory personnel.[7]
- Food Packaging: Items like coated food wrappers present a contamination risk in the laboratory environment.[8]

## Q2: What is the role of isotope dilution in PFAS analysis?

A2: Isotope dilution is considered the gold standard for PFAS quantification. It involves adding a known concentration of a stable isotopically labeled (e.g., <sup>13</sup>C or <sup>2</sup>H) analog of the target analyte to each sample prior to extraction and analysis.[11][12]

Causality: These isotopically labeled internal standards (IS) are chemically identical to their native counterparts and thus behave similarly throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer.[11] By measuring the ratio of the native analyte to its labeled internal standard, it is possible to accurately correct for:

- Matrix Effects: Signal suppression or enhancement caused by co-eluting compounds from the sample matrix.[13][14]
- Extraction Inefficiency: Loss of analyte during sample preparation steps.[6]

This approach provides a more accurate and precise quantification than external or internal standard methods that do not use labeled analogs for each target analyte.[12][13] EPA Method 1633, for instance, mandates the use of isotope dilution for quantification.[15][16]

## Q3: What are the key differences in QC requirements between major EPA methods like 537.1, 533, and 1633?

A3: While all EPA methods for PFAS analysis emphasize rigorous QC, they differ in scope, analyte list, and specific requirements.

- EPA Method 537.1: Developed for the analysis of 18 PFAS in drinking water, this method uses solid-phase extraction (SPE) and LC-MS/MS.[17][18] Its QC requirements are prescriptive, meaning changes to sample collection, preservation, and extraction are prohibited.[17] It relies on an internal standard quantitation method.[12]
- EPA Method 533: This method also targets PFAS in drinking water but covers 29 compounds, including many shorter-chain PFAS.[19] The key difference is its use of isotope dilution for more accurate quantification.[12][19]
- EPA Method 1633: This is a more comprehensive, performance-based method for the analysis of 40 PFAS compounds in a wide range of matrices, including wastewater, surface water, soil, and tissue.[15][20][21] It is more stringent, requiring isotope dilution for all target analytes and extensive QC to address challenges like isomeric profiles and precursor transformations.[20]

Feature	EPA Method 537.1	EPA Method 533	EPA Method 1633
Matrix	Drinking Water	Drinking Water	Aqueous, Solids, Tissues
# of Analytes	18	29	40
Quantification	Internal Standard	Isotope Dilution	Isotope Dilution
Flexibility	Prescriptive	Prescriptive	Performance-Based

## Troubleshooting Guide

### Issue 1: High levels of PFAS detected in my method blanks.

Q: I'm consistently seeing PFOA and PFOS in my method blanks, compromising my ability to achieve low detection limits. What steps should I take to identify and eliminate the source of contamination?

A: This is a common and critical issue. A systematic approach is required to "exorcise" these analytical ghosts.[\[22\]](#)

#### Troubleshooting Steps:

- Isolate the Source:
  - Solvent and Reagent Blanks: Analyze all solvents (e.g., methanol, water) and reagents used in the sample preparation process individually. Ensure they are LC-MS grade or specifically tested for PFAS.[\[23\]](#)
  - Equipment Rinsate Blanks: Sequentially rinse every piece of equipment that comes into contact with the sample (e.g., sample bottles, SPE cartridges, tubing, vials) with PFAS-free water and analyze the rinsate. This will help pinpoint the contaminating item.
  - Instrument Contamination: A common source is the HPLC/UHPLC system itself, particularly solvent lines and degassers containing fluoropolymers.[\[9\]](#)[\[10\]](#) Installing a delay column between the solvent mixer and the injector can chromatographically separate background contamination from the analytes in the injected sample.[\[9\]](#)
- Implement Contamination Control Protocols:
  - PFAS-Free Labware: Switch to polypropylene or HDPE containers and labware. Avoid all PTFE-containing materials.[\[7\]](#)
  - Dedicated Glassware and Equipment: If possible, dedicate a set of glassware and sample preparation equipment solely for PFAS analysis.
  - Rigorous Cleaning: Clean all equipment scrupulously. The Minnesota Pollution Control Agency recommends a sequence of Alconox/Liquinox wash, potable water rinse, and finally a rinse with laboratory-verified PFAS-free water.[\[8\]](#)

- Personnel Practices: Prohibit the use of personal care products on sampling and analysis days. Ensure lab personnel wash hands thoroughly and wear new nitrile gloves for every step.[7]

## Issue 2: Poor recovery of surrogates or isotopically labeled standards.

Q: My surrogate/internal standard recoveries are consistently outside the acceptance criteria (e.g., below 70% or above 130%). What could be causing this, and how can I improve them?

A: Poor recovery indicates a problem with the sample preparation or analytical process. The cause can be matrix-dependent or a systemic issue.

Troubleshooting Steps:

- Evaluate for Matrix Interferences:
  - Mechanism: Complex matrices, such as wastewater or tissue, contain high concentrations of organic matter, fats, or proteins that can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[6][23]
  - Solution:
    - Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze MS/MSD samples to assess the matrix effect on analyte recovery.[6]
    - Sample Cleanup: Incorporate additional cleanup steps after extraction. For example, ENVI-Carb™ or other graphitized carbon black (GCB) SPE cartridges can be used to remove interfering substances.[6] Be aware that GCB can also retain some PFAS, so the method must be carefully optimized.
    - Dilution: If signal suppression is the issue, diluting the final extract can mitigate the effect of co-eluting matrix components.[23]
- Review the Sample Preparation Workflow:

- SPE Optimization: Ensure the solid-phase extraction (SPE) cartridge is not being overloaded and that the elution solvent is appropriate for the target analytes. Check for breakthrough by analyzing the waste stream after sample loading.[23]
- Evaporation Step: If an evaporation step is used, ensure it is not too aggressive. Over-evaporation can lead to the loss of more volatile PFAS. Use a gentle stream of nitrogen and do not let the sample go to complete dryness.[2]
- pH Adjustment: The pH of the sample can significantly affect the extraction efficiency of ionizable PFAS compounds. Ensure the pH is adjusted correctly as specified by the method.

## Issue 3: Inconsistent peak integration and chromatography.

Q: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) and inconsistent retention times for my PFAS analytes. How can I improve my chromatography?

A: Robust chromatography is fundamental for accurate quantification. Poor peak shape can result from interactions with the analytical column, mobile phase incompatibility, or instrument issues.

### Troubleshooting Steps:

- Column Selection and Health:
  - Use an analytical column specifically designed or validated for PFAS analysis (typically a C18).[23]
  - PFAS can accumulate on the analytical column over time. Implement a rigorous column flushing protocol between analytical batches.
  - If peak shape degrades, consider replacing the guard column or the analytical column.
- Mobile Phase Optimization:

- The choice of organic modifier (methanol vs. acetonitrile) and the additive (e.g., ammonium acetate, formic acid) can significantly impact peak shape and sensitivity.[23]
- Methanol often provides better sensitivity for some PFAS, while acetonitrile may offer better separation from interferences.[23]
- Ensure mobile phases are freshly prepared and properly degassed.
- Check for Isomers:
  - Some PFAS, notably PFOS, exist as a mixture of linear and branched isomers.[6] These isomers may separate chromatographically, appearing as multiple peaks. It is critical to use analytical standards that contain both linear and branched isomers and to integrate all isomer peaks for accurate quantification, as specified in methods like EPA 1633.[20]

## Key Protocols and Workflows

### Protocol 1: Initial Demonstration of Capability (IDC)

Before analyzing any field samples, the laboratory must demonstrate its ability to meet the method's performance criteria. This protocol is a summary based on the requirements in EPA Method 537.1.[24]

**Objective:** To demonstrate that the laboratory's analytical system is in control and can achieve the required sensitivity and accuracy.

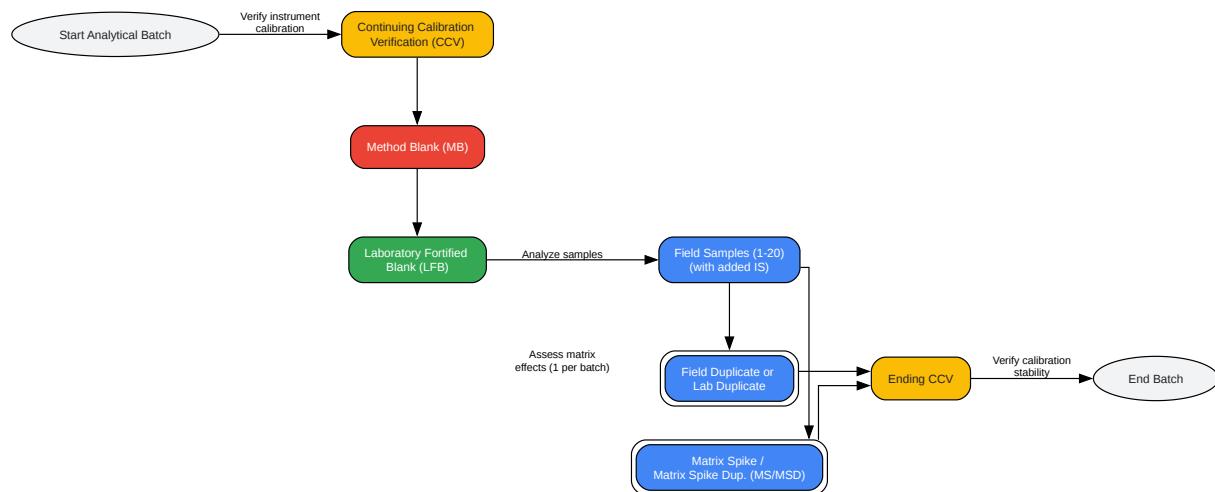
#### Methodology:

- Lowest Concentration Minimum Reporting Level (LCMRL) Demonstration:
  - Prepare at least seven replicate reagent water samples spiked with all target analytes at a concentration near the desired reporting limit.
  - Analyze the replicates through the entire analytical method.
  - Calculate the mean recovery and the standard deviation. The upper and lower limits for the LCMRL are calculated based on statistical confidence intervals.
- Initial Precision and Recovery (IPR):

- Prepare four to seven replicate laboratory fortified blanks (LFBs) by spiking reagent water with all target analytes at a mid-range concentration.
- Process these replicates through the entire analytical method.
- Acceptance Criteria:
  - The mean percent recovery for each analyte must be within the limits specified in the method (e.g., 70-130%).
  - The relative standard deviation (RSD) of the recoveries must be less than the method-specified limit (e.g., <20%).
- Method Blank Analysis:
  - Analyze a minimum of three method blanks. The concentration of any target analyte must be below a pre-defined threshold (e.g., 1/3 of the reporting limit).

## Workflow: Routine Quality Control in an Analytical Batch

This workflow illustrates the sequence and purpose of QC samples within a typical analytical batch for PFAS analysis.



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Caption: Routine QC workflow for a PFAS analytical batch.

## Data Interpretation: A Self-Validating System

Each QC sample provides a crucial piece of information to validate the data from the associated field samples.

QC Sample	Question Answered	Acceptance Criteria (Example)	Potential Impact if Failed
Method Blank (MB)	Is the analytical process free from contamination?	All analytes < 1/3 the Reporting Limit (RL).	Data may be biased high; potential for false positives. Results for affected analytes should be qualified.
Lab Fortified Blank (LFB)	Is the method accurate and precise in a clean matrix?	Recovery: 70-130%; RPD < 30% (for LFB/LFBD).	Systemic bias in the method. Data for all samples in the batch may be unreliable.
Matrix Spike (MS/MSD)	Is the method accurate and precise in a specific sample matrix?	Recovery: 70-130%; RPD < 30%.	Matrix interference is present. Data for the specific sample may be biased high or low.
Isotope/Surrogate Recovery	Was there efficient extraction and minimal matrix suppression for each individual sample?	50-150% (varies by method and analyte).	Poor extraction or significant matrix effect for that sample. Results may be biased.
Continuing Calibration (CCV)	Is the instrument's response stable over time?	% Difference from true value < 30%.	Instrument drift. Quantitative results may be inaccurate for samples analyzed after the last passing CCV.

Note: Acceptance criteria are illustrative and should be based on the specific analytical method (e.g., EPA 1633) or project-specific Quality Assurance Project Plan (QAPP).[\[13\]](#)[\[25\]](#)

## Conclusion

Achieving high-quality, defensible data in PFAS analysis is a demanding task that requires a deep understanding of the analytical challenges and a steadfast commitment to rigorous quality control. By implementing the best practices outlined in this guide—from meticulous contamination control to the proper use of isotope dilution and systematic data validation—researchers can have confidence in the integrity of their results. This technical support center serves as a foundational resource, and laboratories are encouraged to consult specific EPA methods and regulatory guidelines for detailed requirements.[\[26\]](#)[\[27\]](#)

## References

- U.S. Environmental Protection Agency. (2024). PFAS Analytical Methods Development and Sampling Research. Retrieved from [\[Link\]](#)
- Interstate Technology & Regulatory Council. (2022). PFAS — Per- and Polyfluoroalkyl Substances: 11 Sampling and Analytical Methods. Retrieved from [\[Link\]](#)
- Haley Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Retrieved from [\[Link\]](#)
- Battelle. (2023). Top Challenges in PFAS Analysis (And How to Solve Them). Retrieved from [\[Link\]](#)
- U.S. Environmental Protection Agency. (2019). Per- and Polyfluoroalkyl Substances (PFAS): Reviewing Analytical Methods Data for Environmental Samples. Retrieved from [\[Link\]](#)
- U.S. Environmental Protection Agency. (2024). EPA PFAS Drinking Water Laboratory Methods. Retrieved from [\[Link\]](#)
- Institute for Defense Analyses. (2023). Validation of PFAS Measurement Methods. Retrieved from [\[Link\]](#)
- American Chemical Society. (2023). Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ACS Measurement Science Au. Retrieved from [\[Link\]](#)
- ALS Global. (2023). EnviroMail 146 Australia - PFAS: Internal Standards, Surrogates and Isotope Dilution. Retrieved from [\[Link\]](#)

- Enthalpy Analytical. (2023). Testing PFAS in the Lab: How to Avoid PFAS Cross-Contamination. Retrieved from [\[Link\]](#)
- U.S. Food & Drug Administration. (2024). Determination of 30 Per- and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [\[Link\]](#)
- U.S. Environmental Protection Agency. (2021). Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. Retrieved from [\[Link\]](#)
- Affinisept. (n.d.). How to overcome challenges in PFAS analysis?. Retrieved from [\[Link\]](#)
- SERDP-ESTCP. (n.d.). Sampling Precautions and Laboratory Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [\[Link\]](#)
- LCGC International. (2024). The Biggest Analytical Challenges in PFAS Testing. Retrieved from [\[Link\]](#)
- Wellington Laboratories. (2024). Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue. Retrieved from [\[Link\]](#)
- Agilent Technologies. (n.d.). Per- and Polyfluoroalkyl Substance (PFAS) Standards. Retrieved from [\[Link\]](#)
- Association of Public Health Laboratories. (n.d.). The ABCs of PFAS: Mobilizing Laboratories to Protect Communities. Retrieved from [\[Link\]](#)
- Restek. (2025). PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water. Retrieved from [\[Link\]](#)
- American Chemical Society. (2024). Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System. ACS Measurement Science Au. Retrieved from [\[Link\]](#)
- U.S. Environmental Protection Agency. (2020). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [\[Link\]](#)

- Shimadzu Corporation. (2024). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Drinking Water in Accordance with EPA Method 537.1. Retrieved from [\[Link\]](#)
- Interstate Technology & Regulatory Council. (2023). ITRC PFAS Technical and Regulatory Document. Retrieved from [\[Link\]](#)
- EUR-Lex. (2024). Technical guidelines regarding methods of analysis for monitoring of per- and polyfluoroalkyl substances. Retrieved from [\[Link\]](#)
- ALS Global. (n.d.). PFAS EPA Method 1633: Sampling Requirements, Fact Sheet, FAQs. Retrieved from [\[Link\]](#)
- National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [\[Link\]](#)
- Organamation. (n.d.). PFAS Sample Preparation: A Definitive Guide. Retrieved from [\[Link\]](#)
- Massachusetts Department of Environmental Protection. (2021). Field Sampling Guidelines for PFAS Using EPA Method 537 or 537.1. Retrieved from [\[Link\]](#)
- Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. Retrieved from [\[Link\]](#)
- YouTube. (2020). PFAS Analysis Part 4: Internal Standards. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2024). PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference. Retrieved from [\[Link\]](#)
- HELCOM. (n.d.). Guideline on the determination of Perfluoroalkylated substances (PFAS) in seawater. Retrieved from [\[Link\]](#)
- Separation Science. (2024). PFAS Analysis Procedures for EPA Method 537.1 and Beyond. Retrieved from [\[Link\]](#)
- Chromatography Online. (2025). Analysis of 40 Per- and Polyfluoroalkyl Substances by US EPA Method 1633 Part 1: Method Development and Verification with Quality Control Samples. Retrieved from [\[Link\]](#)

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- 1. chromatographyonline.com [chromatographyonline.com]
- 2. organamation.com [organamation.com]
- 3. inside.battelle.org [inside.battelle.org]
- 4. enthalpy.com [enthalpy.com]
- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 6. haleyaldrich.com [haleyaldrich.com]
- 7. mass.gov [mass.gov]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 9. affinisept.com [affinisept.com]
- 10. The ABCs of PFAS: Mobilizing Laboratories to Protect Communities [aphl.org]
- 11. alsglobal.com [alsglobal.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. epa.gov [epa.gov]
- 16. well-labs.com [well-labs.com]
- 17. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [discover.restek.com]
- 18. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]
- 19. epa.gov [epa.gov]
- 20. alsglobal.com [alsglobal.com]
- 21. waters.com [waters.com]

- 22. PFAS Ghosts: How to identify, evaluate, and exorcise new and existing analytical interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 26. epa.gov [epa.gov]
- 27. ida.org [ida.org]
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